2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide is a fluorinated pyridine derivative with the molecular formula C12H7Cl2FN2O. This compound is known for its unique chemical structure, which includes both chlorinated and fluorinated aromatic rings. It has a molecular weight of 300.11 g/mol . The presence of fluorine and chlorine atoms in its structure imparts distinct physical, chemical, and biological properties, making it a valuable compound in various fields of scientific research and industrial applications.
Mechanism of Action
Fluorinated compounds are often used in the development of new pharmaceuticals and agricultural products due to their improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific molecular structure of the compound .
Cellular Effects
It’s speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,4-dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide within cells and tissues are not well-characterized. The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2,4-dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide involves multiple steps, typically starting with the preparation of the fluoropyridine moiety. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to produce 2-fluoropyridine . This intermediate can then be reacted with 2,4-dichlorobenzohydrazide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a substituted benzohydrazide derivative.
Scientific Research Applications
2,4-Dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability. This compound may be investigated for its potential therapeutic properties.
Comparison with Similar Compounds
2,4-Dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with fewer substituents, often used as a precursor in organic synthesis.
2,6-Difluoropyridine: Contains two fluorine atoms, offering different reactivity and properties compared to the mono-fluorinated derivative.
3-Bromo-2-fluoropyridine: Another fluorinated pyridine with a bromine substituent, used in various synthetic applications.
Properties
IUPAC Name |
2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN3O/c13-7-4-5-8(9(14)6-7)12(19)18-17-11-3-1-2-10(15)16-11/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJKNCFKFQEDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.